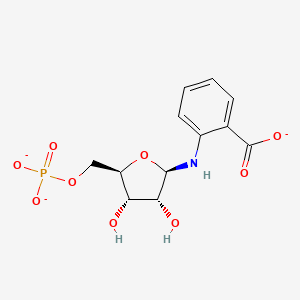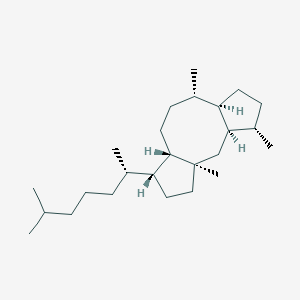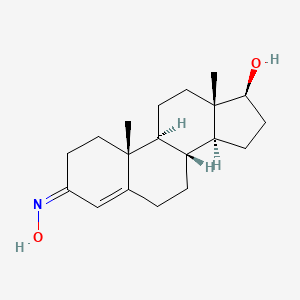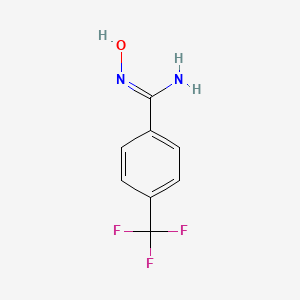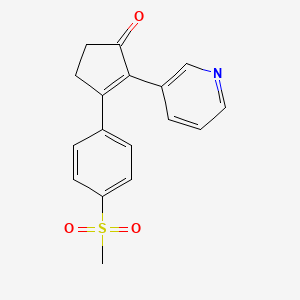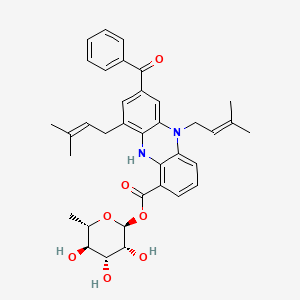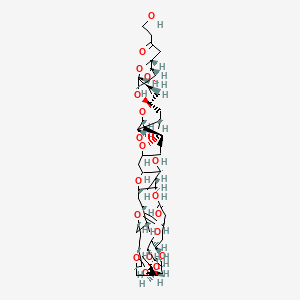![molecular formula C29H42N4O3 B1245390 3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea is a member of quinolines.
Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis of New dihydropyrimidinones : A multi-step synthetic protocol for dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety was developed. This could contribute to advancements in chemical synthesis methodologies (Jawale et al., 2011).
Anticancer Properties : Certain quinoline derivatives have been synthesized and evaluated for their anticancer activities. This includes research on compounds with structural similarities to the chemical , focusing on their impact against various cancer cell lines (Reddy et al., 2015).
Synthesis and Anticancer Assessment of Quinoline Derivatives : Research has been conducted on the synthesis and evaluation of quinoline derivatives as potential anticancer agents. This includes the exploration of different derivatives and their effects on cancer cells (Regal et al., 2020).
Synthesis and Antimicrobial Activity
Novel Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives was explored, showing potential as antimicrobial agents. This demonstrates the versatility of similar chemical structures in combating microbial infections (Holla et al., 2006).
Antimicrobial Evaluation of Quinoline Derivatives : A study focused on the synthesis and antimicrobial evaluation of quinoline derivatives bearing different heterocyclic moieties. This indicates the broad spectrum of application for compounds with quinoline structures in addressing microbial threats (El-Gamal et al., 2016).
Additional Applications
Supramolecular Gelators : Quinoline urea derivatives have been explored for their potential in creating supramolecular gelators. This application showcases the utility of such compounds in materials science and engineering (Braga et al., 2013).
Psychopharmacological Activity : Research into quinoline derivatives has also extended into psychopharmacology, indicating potential applications in mental health treatments and neurological research (Emmie de et al., 2019).
properties
Product Name |
3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea |
|---|---|
Molecular Formula |
C29H42N4O3 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea |
InChI |
InChI=1S/C29H42N4O3/c1-3-14-32-16-5-7-25-22-24(8-13-28(25)32)23-33(17-6-15-31-18-20-35-21-19-31)29(34)30-26-9-11-27(12-10-26)36-4-2/h8-13,22H,3-7,14-21,23H2,1-2H3,(H,30,34) |
InChI Key |
WXVKUPMEDPTHBL-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN(CCCN3CCOCC3)C(=O)NC4=CC=C(C=C4)OCC |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN(CCCN3CCOCC3)C(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



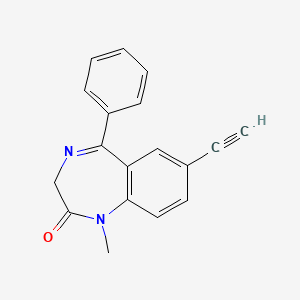

![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)
![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)
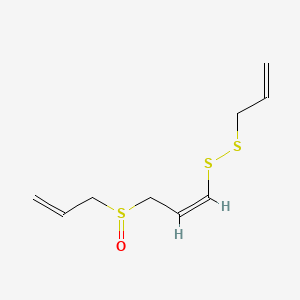
![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
